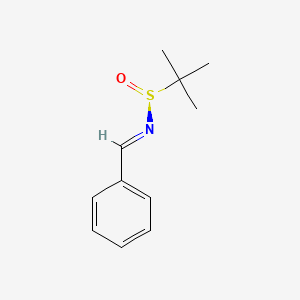
(S)-N-benzylidene-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-benzylidene-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-N-benzylidene-2-methylpropane-2-sulfinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfinamide functional group, which contributes to its biological activity. The structural formula can be represented as follows:
This compound is often synthesized through various methods, including asymmetric radical alkylation and other organic synthesis techniques.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by Pérez et al. highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL for various strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The IC50 values reported were around 15 µM, indicating significant cytotoxicity against these cancer types . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfinamide group can act as a competitive inhibitor for certain enzymes, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels that promote apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound significantly reduced bacterial viability in a dose-dependent manner, supporting its potential as an antibacterial agent.
- Cancer Cell Studies : In a series of experiments on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a notable decrease in cell viability and increased apoptosis markers, such as caspase activation .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 20 - 50 | 15 | Enzyme inhibition, ROS generation |
| N-benzylidene sulfinamide | 30 - 60 | 25 | Enzyme inhibition |
| Benzothiazole derivatives | 15 - 40 | 10 | DNA intercalation |
Propriétés
IUPAC Name |
(NE,S)-N-benzylidene-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXSXPVKHWNOZ-TZIYXEQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














